molecular formula C16H37NO B049039 Tetrabutylammonium hydroxide CAS No. 2052-49-5

Tetrabutylammonium hydroxide

Cat. No. B049039
CAS RN: 2052-49-5
M. Wt: 259.47 g/mol
InChI Key: VDZOOKBUILJEDG-UHFFFAOYSA-M
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Description

Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium compound widely used in organic synthesis and research. Its significance lies in its role as a strong base, phase transfer catalyst, and its involvement in various chemical reactions. TBAH is particularly noted for its effectiveness in the hydrolysis of polypeptide esters to corresponding acids with minimal racemization at stereogenic centers, illustrating its utility in delicate synthetic processes requiring high stereochemical fidelity (Abdel-Magid et al., 1998).

Synthesis Analysis

The synthesis of TBAH involves ion exchange processes, notably the exchange between gel type strong basic anion exchange resin (OH-) and aqueous solution of tetrabutylammonium bromide. Optimal conditions for synthesis include specific concentrations of tetrabutylammonium hydroxide and sodium hydroxide, alongside precise control of temperature and column dimensions for efficient ion exchange, achieving a high degree of purity and concentration of TBAH (Xiao-he, 2011).

Molecular Structure Analysis

While direct studies on the molecular structure of TBAH are limited, its structural analysis can be inferred from its reactivity and the molecular geometry of related compounds. For instance, the efficiency of TBAH in catalyzing cyclizations and its role in facilitating the synthesis of complex organic molecules underscore its structural suitability for engaging in a broad spectrum of chemical interactions. The structure facilitates interactions with various substrates, enabling efficient catalysis and reaction control.

Chemical Reactions and Properties

TBAH acts as a versatile reagent in numerous chemical reactions. It catalyzes the 1,4-addition of water to α,β-unsaturated ketones and ynones in water, demonstrating its catalytic activity in aqueous environments (Lee & Jun, 2014). Additionally, TBAH facilitates the construction of 3,5-substituted 1,2,4-oxadiazole rings, offering a fluoride-free alternative for base-catalyzed cyclizations, advantageous for its mildness and applicability to a broader range of substrates without causing corrosion in reactor vessels (Otaka et al., 2014).

Physical Properties Analysis

The physical properties of TBAH, such as its solubility in water and formation of micelles, are notable. TBA salts of fatty acids, synthesized through direct neutralization with TBA hydroxide, exhibit unusual solubility in water and form unexpectedly small micelles. This behavior is significant for applications requiring surfactants that can operate efficiently in aqueous solutions at high temperatures without clouding, highlighting TBAH's versatility beyond its role as a base or catalyst (Zana, 2004).

Chemical Properties Analysis

Chemically, TBAH is characterized by its robust base strength and ability to act as a catalyst in a variety of organic transformations. Its chemoselective hydration of nitriles to amides without the need for transition metals illustrates its capacity for facilitating reactions under environmentally benign conditions. The protocol for this transformation highlights TBAH's broad applicability across different substrate classes, including aromatic, aliphatic, and heteroaromatic nitriles, further demonstrating its chemical versatility (Veisi et al., 2015).

Scientific Research Applications

  • Hydrolysis of Polypeptides : It effectively hydrolyzes polypeptide esters to acids with minimal racemization, useful for converting non-polar, insoluble esters to acids (Abdel-Magid et al., 1998).

  • Catalyst for Thia-Michael Additions : It acts as an efficient catalyst for thia-Michael additions, allowing conjugate addition of various mercaptan nucleophiles and working with both classical and non-classical Michael acceptors (Nicponski & Marchi, 2014).

  • Controlling Nanoparticle Properties : It can control the phase composition and optical properties of ZnS nanoparticles, affecting their performance and growth mechanism (La Porta et al., 2014).

  • Analysis of Phenolic Extractives in Wood : It is effective in determining phenolic extractives in wood samples without solvent extraction, providing rapid and precise results (Ishida et al., 2007).

  • Improved Chromatography : It improves retention and peak shape for basic pharmaceutical compounds in ultra-high performance reversed phase liquid chromatography (Manetto et al., 2020).

  • Microelectronics Applications : Its purification for microelectronics applications is enhanced using the WU-64 cation exchange resin, which eliminates metal ions (Xinsheng, 2010).

  • Synthesis of Tetramic Acids : A novel solid-phase synthesis method for tetramic acids uses tetrabutylammonium hydroxide as a base, enabling high yield and purity (Kulkarni & Ganesan, 1998).

  • Catalysis of Carbonate Synthesis : It catalyzes the synthesis of cyclic carbonates from epoxides and carbon dioxide, offering an efficient and metal-free pathway (Ema et al., 2015).

  • Preparation Techniques : A study presents a method for preparing it using gel type anion exchange resin and tetrabutylammonium bromide (Xiao-he, 2011).

  • Electrochemical Processes : It exhibits linear conductivity dependence in solid form, influencing its electrochemical reaction activation energy (Prokopowicz & Opallo, 2001).

Safety And Hazards

TBAOH is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause an allergic skin reaction. It also causes damage to organs such as the eyes and the central nervous system .

Future Directions

TBAOH has been investigated for its use in Na-O2 batteries, where it facilitates the stabilization of sodium superoxide in the electrolyte . This suggests potential future applications in energy storage technologies.

properties

IUPAC Name

tetrabutylazanium;hydroxide
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InChI

InChI=1S/C16H36N.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1
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InChI Key

VDZOOKBUILJEDG-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H37NO
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Related CAS

10549-76-5 (Parent)
Record name Tetrabutylammonium hydroxide
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DSSTOX Substance ID

DTXSID8062155
Record name 1-Butanaminium, N,N,N-tributyl-, hydroxide
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Molecular Weight

259.47 g/mol
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Physical Description

Liquid, 55% Aqueous solution: Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Butanaminium, N,N,N-tributyl-, hydroxide (1:1)
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Record name Tetrabutylammonium hydroxide
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Product Name

Tetrabutylammonium hydroxide

CAS RN

2052-49-5, 65201-77-6
Record name Tetrabutylammonium hydroxide
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Record name Tetrabutylammonium hydroxide
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Record name TETRABUTYLAMMONIUM HYDROXIDE
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Synthesis routes and methods

Procedure details

The corresponding salts of formula (V) or (VI) where M is tetrabutylammonium can be obtained from the corresponding acid, e.g. by neutralization with aqueous tetrabutylammonium hydroxide in the presence of a water immiscible organic solvent, preferably chloroform. The solvent layer is separated and the product isolated by evaporation of solvent. Alternately, the sodium or potassium salts of formula (V) or (VI) are reacted with an equimolar amount of aqueous tetrabutylammonium hydrogen sulfate in the presence of a water immiscible solvent, the precipitated alkali metal bisulfate salt removed by filtration and the product isolated by evaporation of solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,300
Citations
RH Cundiff, PC Markunas - Analytical Chemistry, 1956 - ACS Publications
… as a titrant, substituting tetrabutylammonium hydroxide in water-… limited in that the tetrabutylammonium hydroxide solution … found that tetrabutylammonium hydroxide could be …
Number of citations: 172 pubs.acs.org
GA Harlow, CM Noble, GEA Wyld - Analytical Chemistry, 1956 - ACS Publications
… Tetrabutylammonium hydroxide in nearly anhydrous … also shown that tetrabutylammonium hydroxide in isopropyl … the glass electrode, tetrabutylammonium hydroxide should have given …
Number of citations: 83 pubs.acs.org
M Gubitosi, H Duarte, L Gentile, U Olsson… - …, 2016 - ACS Publications
Aqueous tetrabutylammonium hydroxide, TBAH(aq), has been found to dissolve cellulose and to be a potential solvent for chemical processing or fiber spinning. In this paper, we have …
Number of citations: 46 pubs.acs.org
K Yamamoto, T Hosoya, K Yoshioka… - ACS Sustainable …, 2017 - ACS Publications
The efficient conversion of lignin, a major component of lignocellulosics, to monomeric aromatics is a hot topic in biorefining. In this study, we developed a method for selective …
Number of citations: 37 pubs.acs.org
RH Cundiff, PC Markunas - Analytical Chemistry, 1962 - ACS Publications
Sir: Since the publication, in 1956, of our paper (1) on the preparation and utilization of tetrabutylammonium hy-droxide as a basic nonaqueous titrant, numerous investigators have …
Number of citations: 45 pubs.acs.org
H Zou, Z Li, Y Luan, T Mu, Q Wang, L Li, J Ge… - Current Opinion in Solid …, 2010 - Elsevier
… We have recently shown that tetrabutylammonium hydroxide (TBAH) is an efficient ILP for the fabrication of interesting (or unusual) inorganic particles [34], [35], [36], [37], [38], [39], [40]. …
Number of citations: 29 www.sciencedirect.com
B Medronho, A Filipe, S Napso, RL Khalfin… - …, 2019 - ACS Publications
… This work reports a novel approach to dissolve SF using 40 wt % aqueous tetrabutylammonium hydroxide, TBAOH(aq), at mild temperature. A thorough rheological study combined with …
Number of citations: 19 pubs.acs.org
MA Behrens, JA Holdaway, P Nosrati, U Olsson - RSC advances, 2016 - pubs.rsc.org
We have characterized the dissolution state of microcrystalline cellulose (MCC) in aqueous 40 wt% tetrabutylammonium hydroxide (TBAH) using a combination of light and small angle …
Number of citations: 28 pubs.rsc.org
YJ Kim, SY Chai, WI Lee - Langmuir, 2007 - ACS Publications
… for controlling the structure of TiO 2 from hollow microspheres to highly dispersible nanoparticles has been developed by altering the concentration of tetrabutylammonium hydroxide (…
Number of citations: 77 pubs.acs.org
A Prokopowicz, M Opallo - Solid state ionics, 2001 - Elsevier
… another tetraalkylammonium clathrate hydrate: tetrabutylammonium hydroxide hydrate (C 4 … ·H 2 O system shows that two tetrabutylammonium hydroxide hydrate form with very similar …
Number of citations: 13 www.sciencedirect.com

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